![molecular formula C20H17ClFN3O3 B605929 AHR antagonist 1 CAS No. 2162982-11-6](/img/structure/B605929.png)
AHR antagonist 1
説明
AHR antagonist 1, also known as StemRegenin 1 (SR1), is an antagonist of the aryl hydrocarbon receptor (AHR) . It is a cell-permeable pyrazolo-amide compound that potently blocks the binding of TCDD (2,3,7,8-tetrachlorodibenzo- p -dioxin) to AHR in a dose-dependent manner .
Synthesis Analysis
The synthesis of AHR antagonist 1 involves structure-activity relationship analyses of a newly synthesized library of derivatives of the potent AHR antagonist 2-methyl-2 H -pyrazole-3-carboxylic acid (2-methyl-4- o -tolylazo-phenyl)-amide (CH223191) .
Physical And Chemical Properties Analysis
AHR antagonist 1 is a cell-permeable pyrazolo-amide compound . Unfortunately, specific details about the physical and chemical properties of AHR antagonist 1 were not found in the retrieved information.
科学的研究の応用
Tumor Immunosuppression Counteraction
BAY-218 has been identified as a potent and selective small-molecule AhR inhibitor, which serves as a new modality to counteract tumor immunosuppression . It’s particularly effective in the context of local immunosuppression in the tumor microenvironment .
Immune Checkpoint Inhibitor (ICI) Treatment
BAY-218 has shown mono-therapeutic efficacy that was comparable to ICI treatment . This suggests that BAY-218 could be a viable alternative or supplement to ICI treatment in certain contexts .
Combination Therapy with Anti-PD-L1 Antibody
Further therapeutic improvement was achieved when BAY-218 was used in combination with an anti-PD-L1 antibody . This indicates that BAY-218 could be effectively used in combination therapies .
Inhibition of AhR Nuclear Translocation
BAY-218 has been shown to inhibit AhR nuclear translocation . This could have implications for a variety of cellular processes and pathways .
Rescue of TNFα Production
In vitro, BAY-218 rescued TNFα production from KA-suppressed LPS-treated primary human monocytes . This suggests a potential role for BAY-218 in immune response modulation .
Enhancement of T Cell Cytokine Production
BAY-218 enhanced T cell cytokine production in a human mixed lymphocyte reaction (MLR) and a mouse antigen-specific bone-marrow-derived dendritic cell (BMDC)-OT-I T cell co-culture . This indicates that BAY-218 could play a role in enhancing immune responses .
Reduction of Tumor Growth
In vivo, BAY-218 enhanced anti-tumoral immune responses and reduced tumor growth in the syngeneic mouse tumor models CT26 and B16-OVA . This suggests a potential application of BAY-218 in cancer treatment .
Alteration of Tumor-Infiltrating Leukocyte Populations
Administration of BAY-218 increased the frequency of tumor-infiltrating CD8 + T cells and NK cells while decreasing GR1 + myeloid cells and CD206 + M2 macrophages . This indicates that BAY-218 could influence the composition of tumor-infiltrating leukocyte populations .
作用機序
Target of Action
BAY-218, also known as (S)-6-(4-Chlorophenyl)-2-(3-fluorophenyl)-N-(1-hydroxypropan-2-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide or AHR antagonist 1, primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a cytosolic transcription factor that is activated by various ligands, including those produced by the metabolism of tryptophan . The receptor plays a significant role in suppressing immune cell function, contributing to tumor immune resistance .
Mode of Action
BAY-218 inhibits the activation of AhR . It prevents the nuclear translocation of AhR and the expression of AhR-regulated target genes induced by both exogenous and endogenous AhR ligands . This inhibition of AhR activation is proposed to restore T-cell function and induce tumor rejection .
Biochemical Pathways
The overexpression of indole dioxygenase (IDO1) and tryptophan dioxygenase (TDO2) by many tumors results in increased metabolism of tryptophan into kynurenine, which induces immunosuppression via activation of AhR . By inhibiting AhR, BAY-218 disrupts this pathway, potentially restoring immune function and counteracting tumor immunosuppression .
Result of Action
In vitro, BAY-218 has been shown to rescue TNFα production from kynurenic acid-suppressed LPS-treated primary human monocytes . It also enhances T cell cytokine production in a human mixed lymphocyte reaction . In vivo, BAY-218 enhances anti-tumoral immune responses and reduces tumor growth . It increases the frequency of tumor-infiltrating CD8+ T cells and NK cells while decreasing GR1+ myeloid cells and CD206+ M2 macrophages .
Action Environment
The action of BAY-218 is influenced by the tumor microenvironment, which often exhibits local immunosuppression . The compound’s efficacy may also be enhanced in combination with other therapies, such as anti-PD-L1 antibodies . .
将来の方向性
AHR antagonist 1 has gained significant interest as a drug target for the development of novel small molecule cancer immunotherapies . It has been shown to enhance NK cell cytolytic potential by promoting expression of certain proteins, and in MM cells, AHR antagonism upregulates surface expression of NK cell activating ligands . These findings suggest that AHR antagonist 1 could have potential applications in the treatment of cancer and other diseases .
特性
IUPAC Name |
6-(4-chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-3-oxopyridazine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-12(11-26)23-19(27)17-10-18(13-5-7-14(21)8-6-13)24-25(20(17)28)16-4-2-3-15(22)9-16/h2-10,12,26H,11H2,1H3,(H,23,27)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGRNBWAUZSMBN-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-3-oxo-2,3-dihydropyridazine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BAY-218 interact with its target, the AhR, and what are the downstream effects of this interaction?
A1: BAY-218 functions as a selective and potent AhR inhibitor. [, ] It achieves this by directly binding to the AhR, preventing its translocation to the nucleus. [, ] This, in turn, blocks the AhR from binding to the dioxin response element (DRE) within DNA, a crucial step for AhR-mediated gene expression. [, ] As a result, BAY-218 effectively inhibits the expression of AhR-regulated target genes, which include those involved in immunosuppressive pathways. [, ]
Q2: What are the in vivo effects of BAY-218 on tumor growth and the tumor microenvironment?
A2: In vivo studies utilizing syngeneic mouse tumor models (CT26 and B16-OVA) demonstrated that BAY-218 effectively enhances anti-tumor immune responses, ultimately leading to reduced tumor growth. [] Further analysis revealed that BAY-218 administration led to an increased frequency of tumor-infiltrating CD8+ T cells and NK cells, while simultaneously decreasing the presence of immunosuppressive GR1+ myeloid cells and CD206+M2 macrophages within the tumor microenvironment. [] This shift in the immune cell profile within the tumor highlights the ability of BAY-218 to reverse tumor-associated immunosuppression.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。